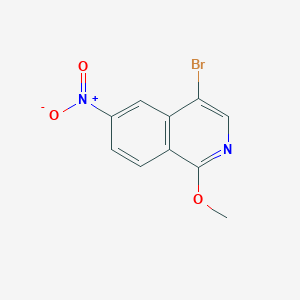![molecular formula C25H24N2O4S B2961874 N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide CAS No. 620578-16-7](/img/structure/B2961874.png)
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide” is a chemical compound with the molecular formula C25H24N2O4S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Structure Analysis
The molecular structure of this compound is based on the benzofuran scaffold, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The specific structure includes additional functional groups such as the ethyl(phenyl)sulfamoyl group and the carboxamide group .Scientific Research Applications
CB2 Agonists in Pain Management
- Study : "Discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists" highlights the development of potent and selective CB(2) agonists, which displayed significant activity in rodent models of postoperative pain. This suggests the potential of similar compounds in pain management (Worm et al., 2009).
Inhibitors of Carbonic Anhydrases
- Study : "Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII" reports the synthesis of sulfamoyl benzamides that act as inhibitors of carbonic anhydrase isoenzymes, which are crucial for various physiological functions (Supuran et al., 2013).
Photoinitiated Polymerization
- Study : "Photoinduced electron transfer polymerization. 4. 4-Carboxybenzophenone-sulfur-containing carboxylic acids photoredox pairs as a photoinitiating system for free-radical polymerization" explores the use of sulfur-containing carboxylic acids in photoinitiated free-radical polymerizations, indicating potential applications in material science and engineering (Wrzyszczyński et al., 2000).
Antitumor Agents
- Study : "Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as "minimal" DNA-intercalating antitumor agents with in vivo solid tumor activity" discusses the synthesis of phenyl-substituted derivatives for potential use as antitumor agents, providing a basis for further exploration in cancer treatment (Atwell et al., 1989).
Selective Membrane Electrode for Zinc Ions
- Study : "Novel Zinc Ion-Selective Membrane Electrode Based on Sulipride Drug" used a sulfamoyl benzamide derivative as an electroactive material for a PVC-based Zn2+-selective electrode, indicating applications in analytical chemistry (Saleh & Gaber, 2001).
Novel Insecticides
- Study : "Flubendiamide, a Novel Insecticide Highly Active against Lepidopterous Insect Pests" presents a novel class of insecticide with a unique chemical structure that includes sulfamoyl benzamide, showing effectiveness against various pests (Tohnishi et al., 2005).
Future Directions
Benzofuran derivatives, including “N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide”, have potential applications in many aspects due to their biological activities . Future research may focus on further exploring these activities, developing novel synthesis methods, and investigating potential applications in drug discovery.
properties
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-4-27(20-8-6-5-7-9-20)32(29,30)21-13-11-19(12-14-21)26-25(28)24-18(3)22-16-17(2)10-15-23(22)31-24/h5-16H,4H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKHQXFTJLAMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

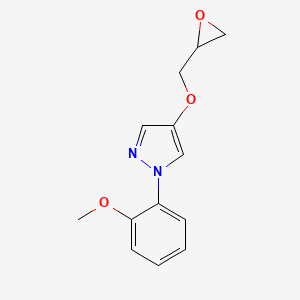

![4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2961796.png)

![N-[2-[4-(3-Cyclohexylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2961799.png)


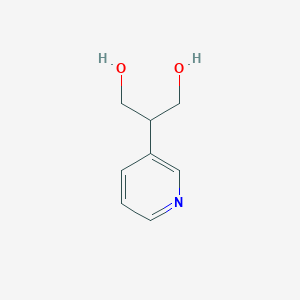
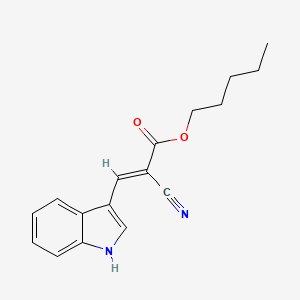
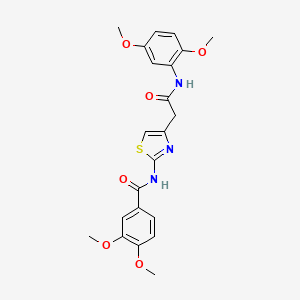
![5-amino-N-(1-cyanocyclopentyl)-2-cyclopropyl-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2961808.png)
![Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate](/img/structure/B2961810.png)
![N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide](/img/structure/B2961811.png)
